molecular formula C13H12ClN5O B2644531 7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-04-9

7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2644531
CAS No.: 536999-04-9
M. Wt: 289.72
InChI Key: BRCYUHNCXMIBLZ-UHFFFAOYSA-N
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Description

The compound “7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of similar compounds involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . Another method involves the Dimroth rearrangement, which is an isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR, 13C-NMR, and IR spectra can be used to confirm the structures of the target compounds . The Dimroth rearrangement can also provide insights into the molecular structure of the compound .


Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of this compound . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The chemical shifts in the NMR spectra can provide information about the electronic environment of the atoms in the compound .

Scientific Research Applications

  • Synthesis and Derivative Compounds : A study focused on synthesizing novel derivatives of [1,2,4]triazolo[1,5-c]pyrimidine compounds, including ones related to the compound . These derivatives exhibited antimicrobial activity, highlighting their potential in pharmaceutical applications (El-Agrody et al., 2001).

  • Biological and Antioxidant Activity : Another research involved synthesizing a series of triazolopyrimidines and assessing their antimicrobial and antioxidant activities. This research indicates the potential therapeutic applications of such compounds (Gilava et al., 2020).

  • Heterocyclic Synthesis : The synthesis of heterocondensed pyrimidines, including triazolopyrimidines, has been explored. Such research aids in understanding the chemical properties and potential applications of these compounds in various fields (Wamhoff et al., 1993).

  • Anticonvulsant Potential : A study involving the synthesis of triazolopyrimidine derivatives and their QSAR analysis suggested that specific compounds in this class could have promising anticonvulsant properties. This opens avenues for further research in medicinal chemistry (Divate & Dhongade-Desai, 2014).

  • Molecular Structure Analysis : Research on the structures of various 1,2,4-triazole derivatives, including those related to the compound of interest, has been conducted. Such studies are crucial for understanding the molecular interactions and properties of these compounds (Velavan et al., 1997).

  • Antimicrobial Evaluation : Various pyrimidine and condensed pyrimidine compounds, including those related to triazolopyrimidines, have been synthesized and evaluated for their antimicrobial properties. This research contributes to the potential use of these compounds in combating microbial infections (Abdelghani et al., 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound is not found in the search results, similar compounds have been found to inhibit CDK2, a protein kinase that is a target for cancer treatment .

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-7-10(12(15)20)11(8-2-4-9(14)5-3-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYUHNCXMIBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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